molecular formula C21H25N3O2 B5617836 N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide

N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5617836
M. Wt: 351.4 g/mol
InChI Key: UBUQDDLWKFOYOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves chemical modifications to optimize biological properties. For instance, the methylation of the pyridine moiety in certain molecules has been explored as a method to enhance analgesic properties, indicating a strategic approach to altering the chemical structure for improved biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Molecular Structure Analysis

Crystal and molecular structure analyses of similar molecules, such as N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, reveal complex intramolecular interactions and conformations. These structures are essential for understanding the bioactive conformations of drug molecules (Prasad, Shamala, Nagaraj, Chandrasekaran, & Balaram, 1979).

Chemical Reactions and Properties

Chemical reactions involving N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides highlight the role of substituents in enhancing biological activity, suggesting that modifications in the chemical structure can lead to increased biological efficacy (Ukrainets et al., 2015).

Physical Properties Analysis

The synthesis and structural analysis of a 3 x 3 isomer grid based on nine Methyl-N-(pyridyl)benzamides demonstrate the influence of substitution patterns on molecular conformations, highlighting the significance of physical properties in determining the molecular arrangement and interactions (Mocilac, Tallon, Lough, & Gallagher, 2010).

properties

IUPAC Name

N-benzyl-1-ethyl-N-[(3-methylpyridin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-3-23-14-18(12-20(23)25)21(26)24(13-17-9-5-4-6-10-17)15-19-16(2)8-7-11-22-19/h4-11,18H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUQDDLWKFOYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)N(CC2=CC=CC=C2)CC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide

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